molecular formula C17H14BrN3O2 B278725 N-(2-bromophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

N-(2-bromophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

カタログ番号 B278725
分子量: 372.2 g/mol
InChIキー: RZMLDTCPMQGMJW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-bromophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide, also known as BQ-123, is a cyclic peptide that acts as a selective endothelin A (ETA) receptor antagonist. It is a small molecule that has been widely used in scientific research due to its potential therapeutic applications and its ability to selectively target ETA receptors.

作用機序

N-(2-bromophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide acts as a competitive antagonist at the ETA receptor site, preventing the binding of endothelin-1 (ET-1) to the receptor. This results in decreased vasoconstriction, reduced inflammation, and inhibition of cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to decrease blood pressure and improve cardiac function in animal models of hypertension and heart failure. It has also been shown to reduce pulmonary arterial pressure and improve exercise capacity in patients with pulmonary hypertension.

実験室実験の利点と制限

N-(2-bromophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has high selectivity for ETA receptors, which allows for specific targeting of these receptors in experiments. However, this compound also has some limitations. It has a short half-life, which may limit its effectiveness in some experiments. It also has low solubility in water, which may limit its use in certain experimental conditions.

将来の方向性

There are several future directions for research on N-(2-bromophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide. One area of interest is the potential use of this compound in the treatment of cancer. ETA receptors are overexpressed in many types of cancer cells, and blocking these receptors with this compound may inhibit tumor growth and metastasis. Another area of interest is the development of more potent and selective ETA receptor antagonists, which may have greater therapeutic potential than this compound. Finally, further research is needed to determine the long-term safety and efficacy of this compound in humans.

合成法

N-(2-bromophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide can be synthesized through a solid-phase peptide synthesis method. This involves the use of a resin-bound amino acid to which other amino acids are added sequentially. The peptide chain is then cleaved from the resin and purified through high-performance liquid chromatography (HPLC) to obtain the final product.

科学的研究の応用

N-(2-bromophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, heart failure, and pulmonary hypertension. It has been shown to selectively block ETA receptors, which are involved in vasoconstriction, inflammation, and cell proliferation.

特性

分子式

C17H14BrN3O2

分子量

372.2 g/mol

IUPAC名

N-(2-bromophenyl)-3-(4-oxoquinazolin-3-yl)propanamide

InChI

InChI=1S/C17H14BrN3O2/c18-13-6-2-4-8-15(13)20-16(22)9-10-21-11-19-14-7-3-1-5-12(14)17(21)23/h1-8,11H,9-10H2,(H,20,22)

InChIキー

RZMLDTCPMQGMJW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NC3=CC=CC=C3Br

正規SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NC3=CC=CC=C3Br

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。